![molecular formula C14H12N4S2 B5675971 N-2,1,3-benzothiadiazol-5-yl-N'-benzylthiourea](/img/structure/B5675971.png)
N-2,1,3-benzothiadiazol-5-yl-N'-benzylthiourea
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Overview
Description
Synthesis Analysis
N-2,1,3-benzothiadiazol-5-yl-N'-benzylthiourea and related compounds can be synthesized through the reaction of N-acylthioureas with various electrophilic reagents, leading to different derivatives such as 1,3,5-oxadiazinium salts, 1,3,5-thiadiazinium salts, 1,2,4-dithiazolium salts, and benzothiazoles. The synthesis process demonstrates the versatility of N-acylthioureas as precursors in organic synthesis, offering a pathway to a wide range of heterocyclic compounds with potentially diverse chemical properties (Hartmann et al., 1985).
Molecular Structure Analysis
The molecular structure of compounds related to N-2,1,3-benzothiadiazol-5-yl-N'-benzylthiourea, such as benzothiazoles, is characterized by X-ray crystallography and conformational analyses. These studies help in understanding the molecular arrangements and the influence of different substituents on the rate of isomerization and overall stability of the compounds (Argilagos et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving N-2,1,3-benzothiadiazol-5-yl-N'-benzylthiourea derivatives showcase their reactivity towards various agents, leading to the formation of novel heterocyclic compounds. These reactions, such as cyclization, condensation, and oxidative cyclization, are crucial for extending the chemical diversity and exploring the potential applications of these compounds in different fields (Dani et al., 2013).
Physical Properties Analysis
The synthesis and structural elucidation of N-2,1,3-benzothiadiazol-5-yl-N'-benzylthiourea derivatives contribute to the understanding of their physical properties. These properties, such as solubility, melting point, and stability, are essential for determining the practical applications of these compounds. The physical properties are influenced by the molecular structure, which is determined by spectroscopic methods and crystallography (Thomas et al., 2003).
Chemical Properties Analysis
The chemical properties of N-2,1,3-benzothiadiazol-5-yl-N'-benzylthiourea derivatives, such as reactivity, chemical stability, and interaction with other molecules, are pivotal for their application in organic synthesis and potential pharmaceutical applications. These properties can be explored through reactions with electrophiles, nucleophiles, and other chemical transformations that highlight the versatility and reactivity of these compounds (Belmessieri et al., 2011).
properties
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)-3-benzylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S2/c19-14(15-9-10-4-2-1-3-5-10)16-11-6-7-12-13(8-11)18-20-17-12/h1-8H,9H2,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKGIBVVWOWOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,1,3-Benzothiadiazol-5-YL)-1-benzylthiourea |
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